Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)-
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Overview
Description
Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- is a complex organic compound with a unique structure. It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring. This compound is characterized by the presence of a cyclopentane ring substituted with a propanoic acid group, a methyl group, and an isopropyl group. The (1R)- designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- typically involves multiple steps. One common method includes the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis process is crucial for producing the compound in significant quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1-methyl-3-(1-methylethyl)-: A similar compound with a slightly different structure.
Cyclopentane, 1-methyl-3-(2-methylpropyl)-: Another related compound with variations in the substituent groups.
Uniqueness
Cyclopentanepropanoic acid, 1-methyl-3-(1-methylethyl)-2-oxo-, (1R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
CAS No. |
868615-50-3 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3-[(1R)-1-methyl-2-oxo-3-propan-2-ylcyclopentyl]propanoic acid |
InChI |
InChI=1S/C12H20O3/c1-8(2)9-4-6-12(3,11(9)15)7-5-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)/t9?,12-/m1/s1 |
InChI Key |
PBUSBGSFZKHMSE-FFFFSGIJSA-N |
Isomeric SMILES |
CC(C)C1CC[C@](C1=O)(C)CCC(=O)O |
Canonical SMILES |
CC(C)C1CCC(C1=O)(C)CCC(=O)O |
Origin of Product |
United States |
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